molecular formula C20H19N3O5S B11175794 4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No.: B11175794
M. Wt: 413.4 g/mol
InChI Key: FLVKAPRVWNAIEM-UHFFFAOYSA-N
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Description

4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE is a complex organic compound that features a thiadiazole ring, a dimethoxyphenyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenylmethyl precursor. This precursor is then reacted with thiadiazole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the thiadiazole ring and subsequent coupling with the phenyl acetate group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

[4-[[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C20H19N3O5S/c1-12(24)28-15-7-5-14(6-8-15)19(25)21-20-23-22-18(29-20)11-13-4-9-16(26-2)17(10-13)27-3/h4-10H,11H2,1-3H3,(H,21,23,25)

InChI Key

FLVKAPRVWNAIEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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